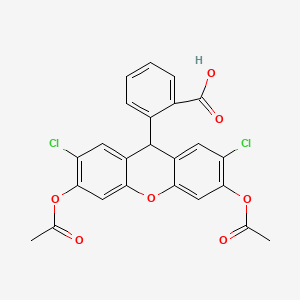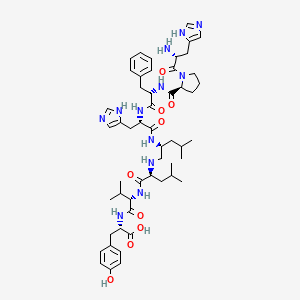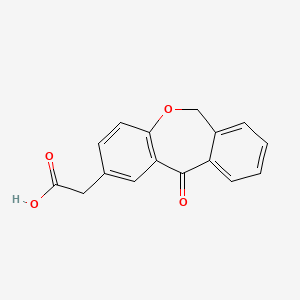
Isoxepac
概要
説明
主に鎮痛、消炎、解熱作用のために使用されます . この化合物は、C16H12O4の分子式と268.26 g/molの分子量を持ちます .
製法
イソキセパックの合成には、いくつかのステップが含まれます。
- p-ヒドロキシフェニル酢酸とフタリドをジメチルアセトアミド(DMAC)に溶解し、80〜170℃で0.1〜10 Paの圧力下、メチル化ナトリウムと3〜10時間反応させます。 その後、pHを1〜5に調整して4-(2-カルボキシベンジルオキシ)フェニル酢酸を沈殿させます .
環化: 4-(2-カルボキシベンジルオキシ)フェニル酢酸を氷酢酸に溶解し、30〜100℃で0.1〜10 Paの圧力下、ポリリン酸と3〜12時間反応させます。
科学的研究の応用
Isoxepac has several scientific research applications:
作用機序
イソキセパックは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することにより、その効果を発揮します。 この阻害は、炎症、痛み、発熱の原因となるプロスタグランジンの産生を減少させます . これらの酵素を阻害することにより、イソキセパックは炎症を効果的に軽減し、鎮痛作用と解熱作用をもたらします .
生化学分析
Biochemical Properties
Isoxepac interacts with various enzymes and proteins in biochemical reactions . It has been shown to have comparable analgesic activity to aspirin , indicating its interaction with cyclooxygenase enzymes that are involved in the inflammatory response .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes . In a double-blind cross-over study, it was found that this compound had similar effects to aspirin in reducing joint pain, grip strength, and morning stiffness in patients with rheumatoid arthritis .
Molecular Mechanism
As a non-steroidal anti-inflammatory drug, it is likely to exert its effects at the molecular level through inhibition of cyclooxygenase enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation .
Temporal Effects in Laboratory Settings
In a study comparing the effects of this compound and aspirin in patients with rheumatoid arthritis, patients completed 2–4 weeks treatment with each drug . This suggests that this compound has a relatively stable effect over time in a laboratory setting .
Metabolic Pathways
As a non-steroidal anti-inflammatory drug, it is likely to be involved in the arachidonic acid metabolic pathway, which leads to the production of prostaglandins .
準備方法
The synthesis of isoxepac involves several steps:
- p-Hydroxyphenylacetic acid and phthalide are dissolved in dimethylacetamide (DMAC) and reacted with sodium methylate at 80-170°C for 3-10 hours under a pressure of 0.1-10 Pa. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid .
Cyclization: The 4-(2-carboxybenzyloxy)phenylacetic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C for 3-12 hours under a pressure of 0.1-10 Pa.
Purification: The crude this compound is dissolved in ethyl acetate and refined to obtain the final product.
化学反応の分析
イソキセパックは、次のようなさまざまな化学反応を受けます。
科学研究への応用
イソキセパックには、いくつかの科学研究への応用があります。
類似化合物との比較
イソキセパックは、アスピリンなどの他のNSAIDと比較されることがよくあります。 二重盲検試験では、イソキセパックはアスピリンと同等の鎮痛作用を示すことが判明しましたが、副作用は少ないことが判明しました . 類似の化合物には以下が含まれます。
アスピリン: 抗炎症作用と鎮痛作用が類似した別のNSAID.
イブプロフェン: 広く使用されているNSAIDで、作用機序が類似しています.
ナプロキセン: COX酵素を阻害し、抗炎症作用と鎮痛作用をもたらす別のNSAID.
特性
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMXJOBTNZHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057772 | |
| Record name | Isoxepac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-87-7 | |
| Record name | Isoxepac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxepac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxepac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxepac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOXEPAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
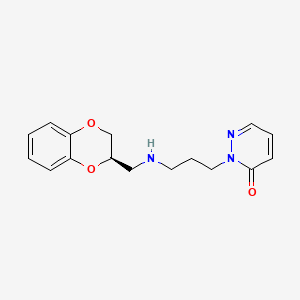
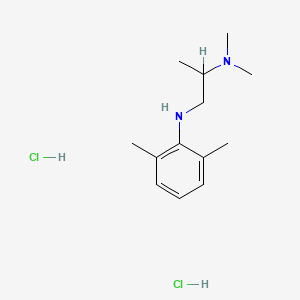
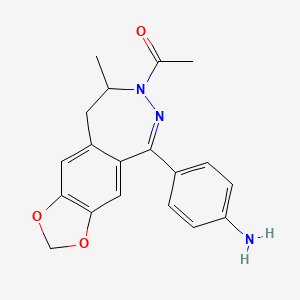
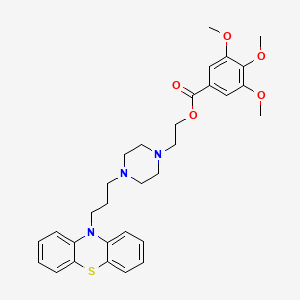

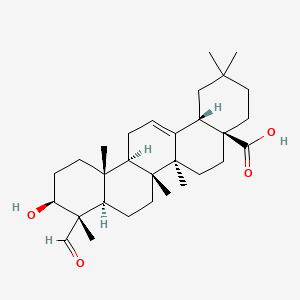
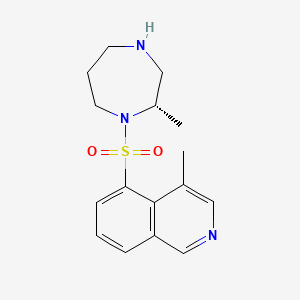
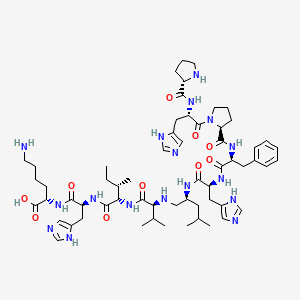

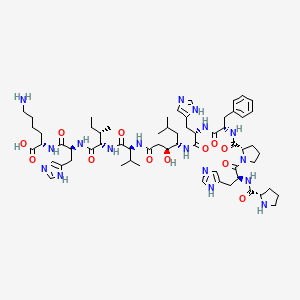
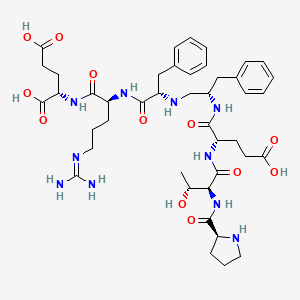
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)
